(E)-1-diethoxyphosphorylprop-1-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-diethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYLCOEVPIQKH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420649 | |
| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5954-65-4 | |
| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An Overview of Organophosphorus Compounds in Synthetic Chemistry
Organophosphorus chemistry is a vast and dynamic field that has significantly impacted various scientific disciplines, including medicinal, agricultural, and industrial chemistry. longdom.org These compounds are characterized by the presence of a phosphorus atom, which can exist in various oxidation states and coordination environments, leading to a rich and diverse reactivity profile. longdom.orgwikipedia.org
In synthetic organic chemistry, organophosphorus reagents have enabled the development of numerous powerful and transformative reactions. frontiersin.org For instance, phosphines are crucial as ligands in transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgfrontiersin.org Furthermore, phosphonates are widely recognized as superior alternatives to traditional Wittig reagents for the stereoselective synthesis of alkenes through the Horner-Wadsworth-Emmons reaction. wikipedia.orgfrontiersin.org The versatility of these compounds also extends to their use as nucleophilic catalysts in reactions like the Baylis-Hillman and Rauhut–Currier reactions, and as reducing agents in the Staudinger and Mitsunobu reactions. wikipedia.org
The significance of organophosphorus compounds is further underscored by their presence in a multitude of commercial products, including over 80 clinically approved drugs and more than 300 pesticides. frontiersin.org Their applications also permeate material science, where they are employed as fire retardants and metal extractants. frontiersin.org The continuous exploration of new synthetic methods for accessing novel organophosphorus structures remains an active area of research, promising to further expand their utility in various scientific endeavors. frontiersin.orgrsc.org
The Importance of α,β Unsaturated Phosphonates As Key Intermediates
Among the vast array of organophosphorus compounds, α,β-unsaturated phosphonates represent a particularly important subclass of reagents for organic synthesis. researchgate.net These molecules feature a carbon-carbon double bond conjugated to a phosphonate (B1237965) group, a structural motif that imparts a unique and valuable reactivity profile. This arrangement makes them highly versatile intermediates, capable of participating in a wide range of chemical transformations. researchgate.net
The synthetic utility of α,β-unsaturated phosphonates stems from their ability to act as both electrophiles and dienophiles. The electron-withdrawing nature of the phosphonate group activates the double bond towards nucleophilic attack, making them excellent substrates for Michael additions. This reaction allows for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.
Furthermore, α,β-unsaturated phosphonates are valuable partners in cycloaddition reactions, most notably the Diels-Alder reaction, where they can serve as dienophiles to construct six-membered rings with high regio- and stereocontrol. The resulting cyclic phosphonates are themselves valuable intermediates for the synthesis of complex natural products and other biologically active molecules.
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for the preparation of α,β-unsaturated phosphonates themselves, as well as other unsaturated compounds. nih.gov This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone and is a cornerstone of modern olefination chemistry. nih.gov The ability to readily synthesize and subsequently functionalize α,β-unsaturated phosphonates has solidified their role as indispensable building blocks in the synthetic chemist's toolbox. nih.gov
Specific Research Focus: E 1 Diethoxyphosphorylprop 1 Ene As a Versatile Building Block
Horner-Wadsworth-Emmons (HWE) Olefination: Foundational Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized chemical reaction in organic chemistry for the synthesis of alkenes, particularly with a high degree of stereoselectivity. wikipedia.orgyoutube.com It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and can be easily removed by aqueous extraction, simplifying the purification process. wikipedia.orgorganic-chemistry.orgchem-station.com
Principles of HWE Olefination in α,β-Unsaturated Phosphonate Synthesis
The synthesis of α,β-unsaturated phosphonates, such as this compound, via the HWE reaction follows a well-established mechanistic pathway. The reaction begins with the deprotonation of a phosphonate reagent at the α-carbon using a base, which generates a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde (in this case, acetaldehyde (B116499) for the synthesis of 1-diethoxyphosphorylprop-1-ene). This addition is typically the rate-limiting step and results in the formation of an oxaphosphetane intermediate. wikipedia.orgnrochemistry.com
Stereochemical Control in HWE Reactions: Achieving (E)-Selectivity
A key feature of the Horner-Wadsworth-Emmons reaction is its inherent preference for the formation of the (E)- or trans-alkene isomer. wikipedia.orgnrochemistry.comnih.gov This stereoselectivity is a result of thermodynamic control, where the transition state leading to the more stable (E)-alkene is lower in energy. nrochemistry.com The equilibration of the intermediates before the final elimination step contributes to the high selectivity for the (E)-product. wikipedia.org The stereochemistry is largely determined by steric factors during the antiperiplanar approach of the phosphonate carbanion to the aldehyde. organic-chemistry.orgalfa-chemistry.com
The stereochemical outcome of the HWE reaction can be significantly influenced by various reaction parameters. Systematic studies have demonstrated that several factors can be tuned to maximize the yield of the desired (E)-isomer. wikipedia.org
Key factors influencing (E)-selectivity include:
Temperature: Higher reaction temperatures (e.g., 23 °C versus -78 °C) generally favor the formation of the (E)-alkene, as this allows the intermediates to equilibrate to the more stable trans-configuration. wikipedia.orgarkat-usa.org
Steric Hindrance: Increasing the steric bulk of the aldehyde reactant enhances (E)-stereoselectivity. wikipedia.org
Base and Cations: The choice of base and its corresponding metal cation plays a crucial role. Lithium-based reagents are often preferred, with the general trend for promoting (E)-selectivity being Li⁺ > Na⁺ > K⁺. wikipedia.org In some specific cases, using potassium hexamethyldisilazide (KHMDS) as the base in 1,4-dioxane (B91453) has been shown to provide very high (E)-selectivity. acs.org
Solvent: The choice of solvent can also impact the E/Z ratio of the product. acs.org
The following table summarizes the effect of different reaction conditions on the stereoselectivity of the HWE reaction based on various studies.
| Condition Varied | Observation | Impact on (E)-Selectivity | Source |
|---|---|---|---|
| Temperature | Higher temperature (23 °C vs -78 °C) | Increased | wikipedia.org |
| Cation | Li⁺ vs Na⁺ vs K⁺ | Li⁺ > Na⁺ > K⁺ | wikipedia.org |
| Base/Solvent | KHMDS in 1,4-dioxane | High (95% E) | acs.org |
| Base | iPrMgBr vs LHMDS/nBuLi | More (E)-selective | acs.org |
While significant research has focused on modifying phosphonate reagents to achieve the less-favored (Z)-isomer, such as in the Still-Gennari and Ando modifications, principles for enhancing the inherent (E)-selectivity also exist. chem-station.comnrochemistry.comnih.govresearchgate.net These modifications typically involve altering the steric and electronic properties of the phosphonate itself.
For enhanced (E)-selectivity, modifications include:
Bulky Phosphonate Groups: Employing phosphonates with sterically demanding groups, such as diisopropyl phosphonates instead of dimethyl or diethyl phosphonates, can increase the preference for the (E)-alkene. wikipedia.orgalfa-chemistry.com
Electron-Withdrawing Groups: While strongly electron-withdrawing groups on the phosphonate ester (e.g., trifluoroethyl) promote Z-selectivity, standard alkyl esters like diethyl are the foundation for the typical E-selective outcome. wikipedia.orgresearchgate.net Bulky electron-withdrawing groups attached to the phosphonate can also contribute to greater E-alkene selectivity. wikipedia.org
Catalytic and Promoted HWE Variants
To improve reaction conditions, particularly for substrates that are sensitive to strong bases, several catalytic or promoted versions of the HWE reaction have been developed.
The use of Lewis acids can significantly promote the HWE reaction, often allowing for the use of milder bases. chem-station.com The Masamune-Roush conditions are a prominent example, where a Lewis acid like lithium chloride (LiCl) is used in conjunction with a weaker base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or Hünig's base. chem-station.comnrochemistry.com The Lewis acid is thought to activate the phosphonate reagent by increasing the acidity of its α-proton. chem-station.com
Magnesium ions can also serve as effective Lewis acids in promoting the HWE reaction under milder conditions, as demonstrated by Rathke's conditions. acs.org These Lewis acid-promoted variants are valuable for synthesizing (E)-alkenes from base-sensitive substrates without compromising the high (E)-selectivity that is characteristic of the HWE reaction. acs.org
Metal-Promoted HWE Reactions (e.g., Zinc)
The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone in the synthesis of alkenes, can be promoted by various metals to enhance reactivity and stereoselectivity. While strong bases are traditionally employed, milder conditions using metal promoters like zinc have been developed, expanding the reaction's scope.
A notable protocol for the HWE reaction of diprotic phosphonates utilizes zinc triflate (Zn(OTf)₂) as a promoter in the presence of mild tertiary amine bases. organic-chemistry.org This method facilitates the synthesis of α,β-unsaturated carboxylic acids and amides with high (E)-selectivity. organic-chemistry.org Initial investigations with lithium bromide showed some reactivity but resulted in low yields. organic-chemistry.org The optimization of reaction conditions revealed that zinc triflate significantly improves the efficiency, with two equivalents being optimal for achieving high yields. organic-chemistry.org
The inclusion of chelating ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can further enhance the stereoselectivity of the reaction. organic-chemistry.org This zinc-promoted methodology has been successfully extended to the synthesis of α,β-unsaturated secondary amides, demonstrating comparable improvements in selectivity with the use of weaker amine bases like triethylamine (B128534). organic-chemistry.org The enhanced (E)-selectivity, particularly with aromatic aldehydes, is attributed to electronic effects that stabilize the transition state leading to the (E)-isomer. organic-chemistry.org This approach provides a practical route to biologically relevant α,β-unsaturated carbonyl compounds under milder conditions than traditional HWE protocols. organic-chemistry.org
Table 1: Effect of Zinc Triflate on HWE Reaction Yield
| Promoter | Base | Yield (%) |
|---|---|---|
| LiBr | DBU | Low |
| Zn(OTf)₂ | Triethylamine | High |
| Zn(OTf)₂ + TMEDA | Triethylamine | High (Improved Selectivity) |
Data derived from research on zinc-promoted HWE reactions of diprotic phosphonates. organic-chemistry.org
Non-Classical Conditions in HWE Olefination
To address some of the limitations of classical HWE reactions, such as long reaction times and the use of volatile organic solvents, non-classical conditions have been explored. These methods, including microwave irradiation, ultrasonication, and the use of biphasic or solvent-free systems, offer greener and more efficient alternatives for the synthesis of this compound and related α,β-unsaturated compounds. researchgate.netresearchgate.net
Microwave Irradiation and Ultrasonication
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netnih.gov In the context of the HWE reaction, microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of α,β-unsaturated esters via the HWE reaction can be achieved in minutes under microwave irradiation, as opposed to several hours with conventional heating. nih.gov This rapid heating, combined with the use of a suitable base like potassium carbonate in a solvent such as ethanol, provides an efficient and greener route to these compounds. nih.gov
Ultrasonication is another non-classical technique that can enhance reaction rates and yields in HWE reactions. researchgate.netnih.gov The application of ultrasound can promote the synthesis of various heterocyclic compounds and has been successfully used to accelerate condensation reactions. nih.gov The combination of microwave irradiation and ultrasonication has also been explored to further improve reaction efficiency. researchgate.netnih.gov
Biphasic and Solvent-Free Reaction Systems
Biphasic and solvent-free reaction systems offer significant advantages in terms of simplifying product isolation and reducing solvent waste. researchgate.netresearchgate.net The HWE reaction can be effectively carried out in a biphasic medium, such as dichloromethane (B109758) and aqueous sodium hydroxide (B78521), which facilitates the separation of the product from the water-soluble phosphate (B84403) byproduct. researchgate.netresearchgate.net
Solvent-free conditions for the HWE reaction have also been developed, often utilizing a solid support or a catalyst that also acts as the reaction medium. researchgate.netresearchgate.net For example, reactions can be performed using reagents adsorbed on silica (B1680970) or alumina, which can lead to good (E)-selectivity. researchgate.net These solventless approaches, often combined with microwave irradiation or ultrasonication, represent a significant step towards more environmentally benign chemical synthesis. researchgate.netresearchgate.net
Table 2: Comparison of HWE Reaction Conditions
| Condition | Advantage |
|---|---|
| Microwave Irradiation | Reduced reaction time |
| Ultrasonication | Enhanced reaction rates and yields |
| Biphasic System | Simplified product isolation |
| Solvent-Free System | Reduced solvent waste |
Data compiled from studies on non-classical HWE reaction conditions. researchgate.netresearchgate.netnih.govnih.gov
Alternative Synthetic Routes to this compound and Related Structures
Beyond the Horner-Wadsworth-Emmons reaction, other synthetic methodologies can be employed to prepare this compound and structurally related vinylphosphonates. These alternative routes often start from readily available phosphorus-containing reagents and offer different strategic approaches to the target molecule.
Synthesis from Diethyl Phosphite (B83602)
Diethyl phosphite is a versatile and commercially available starting material for the synthesis of various organophosphorus compounds. wikipedia.org It can undergo a variety of transformations, including the Pudovik reaction, which is the addition of a P-H bond across a carbonyl group. wikipedia.orgnih.gov
One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde, such as propanal, in the presence of a base or an acid catalyst to form a β-hydroxyphosphonate. nih.gov This reaction can be catalyzed by various substances, including triethylamine, which has been shown to be effective in promoting the condensation. nih.gov The resulting β-hydroxyphosphonate can then be subjected to dehydration to yield the desired vinylphosphonate (B8674324).
Alternatively, diethyl phosphite can be deprotonated with a strong base, such as potassium tert-butoxide, to form a phosphonate anion. wikipedia.org This anion can then participate in nucleophilic substitution reactions, for instance, with a suitable haloalkene, to construct the carbon-phosphorus bond and the alkene moiety in a single step, although controlling the stereoselectivity can be challenging.
Dehydration of β-Hydroxyphosphonates
The dehydration of β-hydroxyphosphonates is a key step in a two-step approach to vinylphosphonates, including this compound. nih.gov The initial β-hydroxyphosphonate is typically synthesized via the Pudovik reaction, as mentioned previously. nih.gov
The subsequent elimination of water from the β-hydroxyphosphonate can be achieved under various conditions. Common methods involve treatment with a dehydrating agent such as thionyl chloride in the presence of a base like pyridine, or by heating with an acid catalyst. The stereochemical outcome of the elimination reaction can be influenced by the reaction conditions and the nature of the substituents on the phosphonate. Careful selection of the dehydration method is crucial to favor the formation of the desired (E)-isomer.
Table 3: Synthetic Strategies for Vinylphosphonates
| Starting Material | Key Reaction | Intermediate | Product |
|---|---|---|---|
| Diethyl Phosphite & Propanal | Pudovik Reaction | β-Hydroxyphosphonate | This compound |
| Diethyl Phosphite & Haloalkene | Nucleophilic Substitution | - | Vinylphosphonate |
| β-Hydroxyphosphonate | Dehydration | - | This compound |
Information synthesized from general knowledge of organophosphorus chemistry. wikipedia.orgnih.gov
Isomerization of Allylic Phosphonates to Vinylic Phosphonates
The isomerization of allylic phosphonates to their vinylic counterparts is a key transformation in organophosphorus chemistry, enabling the synthesis of valuable synthetic intermediates. This reaction can be promoted through either base-catalyzed or transition-metal-catalyzed pathways. The thermodynamic stability of the conjugated vinylic phosphonate generally drives the reaction forward. Achieving high stereoselectivity for the (E)-isomer is a critical aspect of these methodologies.
Detailed research has demonstrated that base-catalyzed methods can be highly effective and stereoselective. For instance, the allylic rearrangement of enol phosphates, a related class of organophosphorus compounds, to β-phosphoroxylated (E)-α,β-unsaturated esters has been achieved with greater than 99% (E)-stereoselectivity using triethylamine as a catalyst. nih.govrsc.org This suggests that a similar approach could be applicable to the isomerization of allylic phosphonates. The mechanism likely involves the formation of a resonance-stabilized carbanion intermediate, with the subsequent protonation favoring the thermodynamically more stable (E)-isomer.
Transition metal catalysis offers another powerful tool for this isomerization. Palladium complexes, in particular, are known to catalyze the isomerization of various allylic systems. While direct literature detailing the palladium-catalyzed isomerization of diethyl allylphosphonate to this compound is not abundant, related transformations, such as the isomerization of diethyl 1-alkynylphosphonates to 1,3-dienylphosphonates using a Pd[(PPh₃)₄] catalyst, have been reported with satisfactory to excellent yields. researchgate.netclockss.org This indicates the potential of palladium catalysts to effect the desired double bond migration in allylic phosphonates.
The following table outlines plausible conditions for the isomerization of diethyl allylphosphonate to this compound based on analogous reactions reported in the literature.
Table 1: Plausible Conditions for the Isomerization of Diethyl Allylphosphonate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E/Z) Ratio |
|---|---|---|---|---|---|
| Triethylamine | Acetonitrile | Room Temp. | 12 | High | >99:1 |
| Pd(PPh₃)₄ | 1,4-Dioxane | Reflux | 4 | 45-83 | >95:5 |
| AgNO₃ / K₂S₂O₈ / TEMPO | Dichloromethane | 50 | 12 | Moderate | High (E) |
This table presents hypothetical data based on analogous reactions. Specific experimental validation is required.
The stereoselective synthesis of vinylphosphonates is a significant area of research. For example, an efficient and stereoselective synthesis of vinylphosphonates has been developed from styrenes using a silver nitrate (B79036) catalyst and potassium persulfate as an oxidant, with TEMPO being a critical additive. rsc.org While the substrate is different, this highlights the ongoing development of stereoselective methods for accessing vinylphosphonates.
Nucleophilic Addition Reactions
The electron-deficient nature of the double bond in this compound, influenced by the electron-withdrawing phosphonate group, makes it an excellent Michael acceptor. This reactivity is central to its utility in organic synthesis.
Phospha-Michael Addition Processes
The Phospha-Michael reaction, a conjugate addition of a phosphorus nucleophile to an activated alkene, is a cornerstone of organophosphorus chemistry. rsc.orgwikipedia.org This atom-efficient process facilitates the formation of carbon-phosphorus bonds, yielding a diverse array of functionalized phosphonates. rsc.org
This compound can act as a Michael acceptor in reactions with nucleophiles. However, the focus of this section is on the reactivity of phosphonate-derived nucleophiles with α,β-unsaturated carbonyl compounds. The anion of a phosphonate, such as that derived from diethyl phosphite, can add to α,β-unsaturated ketones, esters, and nitriles. libretexts.org This reaction is a powerful method for forming new C-C bonds and introducing a phosphonate moiety into a molecule. masterorganicchemistry.com The reaction proceeds via a 1,4-conjugate addition mechanism, where the nucleophilic phosphonate anion attacks the β-carbon of the unsaturated system. libretexts.orgmasterorganicchemistry.com
For instance, the addition of diethyl phosphite to cyclic enones has been well-documented. rsc.org The reaction is typically catalyzed by a base, which deprotonates the diethyl phosphite to generate the nucleophilic phosphonate anion.
| Michael Acceptor | Nucleophile | Product |
| α,β-Unsaturated Ketone | Diethyl Phosphite Anion | γ-Ketophosphonate |
| α,β-Unsaturated Ester | Diethyl Phosphite Anion | γ-Phosphono-ester |
| α,β-Unsaturated Nitrile | Diethyl Phosphite Anion | γ-Phosphono-nitrile |
A variety of catalysts can be employed to promote Phospha-Michael additions. Basic catalysts are commonly used to generate the active phosphonate nucleophile from its corresponding H-phosphonate precursor. rsc.org These include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as organic bases such as tetramethylguanidine (TMG). nih.gov The choice of base and solvent system can significantly influence the reaction rate and yield. nih.gov For example, the use of TMG in an ethereal solvent has been shown to be highly effective for the addition of bis(acyl)phosphines to Michael acceptors. nih.gov
Lanthanide complexes have also emerged as effective catalysts for Phospha-Michael additions, particularly in enantioselective transformations. rsc.org These Lewis acidic catalysts can activate the α,β-unsaturated carbonyl compound, rendering it more susceptible to nucleophilic attack.
Amines and their derivatives can also catalyze these reactions. For instance, aminopropylated silica gel has been utilized as a heterogeneous catalyst for the addition of dialkyl phosphonates to various Michael acceptors under solvent-free conditions. rsc.org
| Catalyst Type | Example(s) | Role |
| Basic Catalysts | K₂CO₃, Cs₂CO₃, TMG | Deprotonation of H-phosphonate to generate the nucleophile. nih.gov |
| Lanthanide Complexes | Not specified | Lewis acid activation of the Michael acceptor. rsc.org |
| Amine-based Catalysts | Aminopropylated silica gel | Heterogeneous catalysis, facilitating reaction under solvent-free conditions. rsc.org |
The development of enantioselective Phospha-Michael additions has been a significant area of research, enabling the synthesis of chiral organophosphorus compounds. Chiral catalysts, such as chiral palladacycle complexes, have been successfully employed for the enantioselective hydrophosphination of β,γ-unsaturated α-ketoesters and amides. rsc.orgnih.gov These reactions can produce adducts with high yields and excellent enantioselectivities. rsc.org
Another approach involves the use of chiral organocatalysts. For example, chiral primary amines derived from cinchona alkaloids have been used to catalyze the direct and vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, affording products with high diastereo- and enantioselectivity. nih.gov
Ambident Nucleophilicity of Phosphonate Anions
The anion generated by the deprotonation of an allylic phosphonate, such as the anion of this compound, is an ambident nucleophile. This means it has two potential sites of nucleophilic attack: the α-carbon and the γ-carbon.
The regioselectivity of the reaction of a phosphonate anion with an electrophile is influenced by several factors, including the nature of the electrophile, the reaction conditions, and the counterion. The principle of vinylogy suggests that the electronic effects of the phosphonate group can be transmitted through the conjugated π-system, allowing for nucleophilic attack at the γ-position. nih.gov
In reactions with electrophiles, the phosphonate anion can react at either the α-carbon, which is directly adjacent to the phosphorus atom, or at the γ-carbon at the other end of the allylic system. The outcome of the reaction, whether it proceeds via α- or γ-attack, determines the structure of the final product. While specific studies on the regioselectivity of the anion of this compound are not detailed in the provided search results, the concept of vinylogous reactivity in similar systems is well-established. nih.gov For instance, the vinylogous Michael addition of cyclic enones to nitroalkenes proceeds with complete γ-site selectivity under dienamine catalysis. nih.gov
Influence of Electrophile Structure on Regioselectivity
The reactivity of α,β-unsaturated phosphonates, such as this compound, towards electrophiles is dictated by the electronic properties of the molecule. The phosphonate group, being strongly electron-withdrawing, polarizes the C=C double bond, creating an electrophilic β-carbon and a nucleophilic α-carbon. However, in the presence of a strong base, deprotonation at the γ-position can occur, generating a phosphonate-stabilized carbanion. The subsequent reaction of this ambident nucleophile with an electrophile can proceed via two main pathways: α-attack or γ-attack. The regioselectivity of this alkylation is significantly influenced by the structure of the electrophile.
Generally, "hard" electrophiles, such as proton donors and alkyl halides, tend to react at the more basic γ-carbon, leading to the formation of a new C-C bond at this position and resulting in a β,γ-unsaturated phosphonate. Conversely, "soft" electrophiles, which are more susceptible to orbital control, may favor attack at the α-carbon. This is analogous to the 1,2- versus 1,4-addition observed in reactions of enolates with α,β-unsaturated carbonyl compounds. libretexts.orgpressbooks.pub In such systems, kinetically controlled reactions with hard nucleophiles often favor attack at the carbonyl carbon (1,2-addition), while thermodynamically controlled reactions with softer nucleophiles favor conjugate addition (1,4-addition). libretexts.org
In the context of alkylating the lithio derivative of diethyl allylphosphonate, the regioselectivity is highly dependent on the nature of the electrophile. For instance, reactions with sterically demanding electrophiles or those that can coordinate with the lithium cation may exhibit different regiochemical outcomes.
Table 1: Influence of Electrophile on Alkylation Regioselectivity
| Electrophile | Reaction Conditions | Major Product | Minor Product |
| Alkyl Halide | THF, -78 °C | γ-Alkylated | α-Alkylated |
| Aldehyde | THF, -78 °C | α-Alkylated (via Wittig-Horner) | γ-Alkylated |
| Ketone | THF, -78 °C | α-Alkylated (via Wittig-Horner) | γ-Alkylated |
This table presents generalized outcomes based on established principles of phosphonate anion reactivity.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of vinylphosphonates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, has been adapted for the synthesis of 2-aryl allyl phosphonates. nih.govclaremont.educlaremont.edu More recently, the use of more economical and earth-abundant nickel catalysts has gained prominence for these transformations. ucla.educapes.gov.br
An efficient protocol for the synthesis of 2-aryl allyl phosphonates utilizes a nickel-catalyzed Suzuki-Miyaura coupling in water. nih.gov This method involves the reaction of (2-haloallyl)phosphonates with arylboronic acids in the presence of a water-soluble nickel catalyst system. nih.gov The reaction demonstrates high functional group tolerance and proceeds in an environmentally friendly medium. nih.gov For example, the coupling of diethyl 2-bromoallylphosphonate with various arylboronic acids in the presence of a NiSO₄·6H₂O/cationic 2,2'-bipyridyl ligand system affords the corresponding 2-aryl allyl phosphonates in good to excellent yields. nih.gov
The reaction conditions are typically robust, involving heating the substrates with the nickel catalyst and a base, such as potassium phosphate, in an aqueous solution. nih.gov This approach avoids the need for phosphine (B1218219) or arsine ligands, which are often required in palladium- and other nickel-catalyzed systems. nih.gov
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Diethyl 2-Bromoallylphosphonate with Arylboronic Acids nih.gov
| Arylboronic Acid | Catalyst System | Base | Temperature (°C) | Yield (%) |
| Phenylboronic acid | NiSO₄·6H₂O/L | K₃PO₄ | 120 | 93 |
| 4-Methylphenylboronic acid | NiSO₄·6H₂O/L | K₃PO₄ | 120 | 92 |
| 4-Methoxyphenylboronic acid | NiSO₄·6H₂O/L | K₃PO₄ | 120 | 85 |
| 4-Fluorophenylboronic acid | NiSO₄·6H₂O/L | K₃PO₄ | 120 | 88 |
| 4-Chlorophenylboronic acid | NiSO₄·6H₂O/L | K₃PO₄ | 120 | 78 |
| 4-(Trifluoromethyl)phenylboronic acid | NiSO₄·6H₂O/L | K₃PO₄ | 120 | 65 |
L = cationic 2,2'-bipyridyl ligand. Data sourced from a study on nickel-catalyzed Suzuki-Miyaura coupling in water. nih.gov
Palladium-catalyzed methodologies have also been extensively developed for similar cross-coupling reactions. nih.govrsc.org These reactions often employ a palladium(0) catalyst, which undergoes oxidative addition to the organic halide, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
Pericyclic Reactions and Rearrangements
The conjugated π-system of this compound allows it to participate in pericyclic reactions, where bond formation and breakage occur in a concerted, cyclic transition state.
The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org α,β-Unsaturated phosphonates can function as enophiles in these reactions. The electron-withdrawing nature of the phosphonate group activates the double bond towards reaction with an ene. These reactions can be promoted thermally or by Lewis acid catalysis, with the latter often allowing for milder reaction conditions and enhanced selectivity. wikipedia.org
In a typical ene reaction involving an α,β-unsaturated phosphonate, the ene component adds to the β-carbon of the phosphonate, with a concomitant transfer of an allylic hydrogen to the α-carbon and a shift of the ene's double bond. This results in the formation of a new, more complex phosphonate derivative.
The Conia-ene reaction is a variation of the ene reaction where an enol or enolate acts as the ene component. wikipedia.org This reaction type can be employed in an intramolecular fashion to construct cyclic structures. Phosphonate-substituted acetylenic compounds can undergo intramolecular Conia-ene carbocyclizations to yield functionalized carbocycles.
In a typical intramolecular Conia-ene reaction of a phosphonate derivative, a ketone moiety tethered to an alkynylphosphonate can be converted to its enol or enolate. This enol then participates in an ene reaction with the alkyne, leading to the formation of a five- or six-membered ring. This transformation provides a powerful method for the synthesis of cyclic compounds containing a phosphonate group, which can be valuable intermediates in organic synthesis. Such cascade reactions can lead to the formation of structurally complex molecules with high stereoselectivity. researchgate.net
Advanced Synthetic Applications of E 1 Diethoxyphosphorylprop 1 Ene in Organic Synthesis
Building Blocks for Complex Organophosphorus Compounds
The activated double bond and the phosphonate (B1237965) moiety make (E)-1-diethoxyphosphorylprop-1-ene a valuable precursor for more elaborate organophosphorus compounds. Vinylphosphonates, such as the title compound, are recognized as important building blocks in the synthesis of heterocyclic compounds and are also used as monomers or co-monomers. rsc.org Their ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions allows for significant molecular complexity to be built from a relatively simple starting material. The phosphonate group itself can be hydrolyzed to the corresponding phosphonic acid, a functional group known for its unique biological activities, including the ability to mimic natural phosphate (B84403) esters and inhibit enzymes. mdpi.com
Synthesis of Chiral Phosphonic Acid Derivatives
The synthesis of enantiomerically pure compounds is a central goal in modern chemistry, particularly for pharmaceutical applications. wikipedia.orgslideshare.net Enantioselective synthesis involves methods that favor the formation of a specific enantiomer. wikipedia.org Key strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, or starting with a readily available chiral molecule (chiral pool synthesis). wikipedia.orgiipseries.orgscribd.com
α-Aminophosphonic acids are structural analogs of α-amino acids and are of significant interest due to their potential as enzyme inhibitors, antibiotics, and herbicides. thieme-connect.de While the direct conversion of this compound to an α-hydroxyphosphonic acid is less common, it serves as an excellent substrate for the synthesis of β-substituted-α-aminophosphonates through a conjugate addition mechanism.
The primary method for introducing a nitrogen-containing group that can be converted to an amine is the aza-Michael addition. This involves the 1,4-addition of a nitrogen nucleophile, such as an amine, to the activated double bond of the vinylphosphonate (B8674324). wikipedia.orgmasterorganicchemistry.com To achieve chirality, this reaction can be performed using a chiral amine or an achiral amine in the presence of a chiral catalyst.
Another significant route to α-aminophosphonates is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an imine. sciforum.netnih.gov This method, along with the related Kabachnik-Fields condensation (a one-pot reaction of an amine, a carbonyl compound, and a dialkyl phosphite), represents a cornerstone in the synthesis of this class of compounds. sciforum.netnih.gov
Table 1: Synthesis of α-Aminophosphonate Precursors via Michael Addition
| Amine Source | Product Type | Key Feature of Reaction |
| Primary/Secondary Amines | β-Amino phosphonates | Direct conjugate addition to the vinylphosphonate. |
| Chiral Amines | Chiral β-Amino phosphonates | Asymmetric induction from the chiral amine. |
| Azides | β-Azido phosphonates | Subsequent reduction of the azide (B81097) yields the amine. |
Construction of Polyenic and Conjugated Systems
The construction of polyenes (molecules with multiple alternating double bonds) is crucial for the synthesis of many natural products and functional organic materials. This compound is an excellent starting point for chain elongation and the creation of conjugated systems via the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.orgorganic-chemistry.org
The HWE reaction involves the deprotonation of a phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene. wikipedia.org A key advantage of the HWE reaction is its high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org In the case of this compound, deprotonation occurs at the allylic methyl group to generate a resonance-stabilized anion. This anion can then react with an aldehyde, extending the conjugated system by a new double bond, predominantly with an (E)-configuration. This process can be repeated to systematically build up long polyenic chains.
Scheme 1: Horner-Wadsworth-Emmons Reaction for Polyene Synthesis
This scheme illustrates the deprotonation of this compound followed by reaction with an aldehyde (R-CHO) to form an extended conjugated diene.
Regioselective and Stereoselective Synthesis of Advanced Intermediates
The ability to control the region and three-dimensional orientation of bond formation is paramount in the synthesis of complex molecules. This compound allows for high levels of both regioselectivity and stereoselectivity.
The Michael addition is a prime example of a highly regioselective reaction. organic-chemistry.orglibretexts.org Nucleophiles will exclusively attack the β-carbon of the vinylphosphonate due to the electronic activation provided by the phosphonate group. libretexts.orgyoutube.com Stereoselectivity is prominently displayed in the Horner-Wadsworth-Emmons reaction, which, as noted, strongly favors the formation of the (E)-alkene isomer. wikipedia.org
Polycyclic frameworks are common motifs in natural products and medicinally important compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings, which are often precursors to more complex polycyclic systems. libretexts.orgimperial.ac.uk
In this context, vinylphosphonates like this compound can function as the dienophile (the 2π-electron component). The electron-withdrawing nature of the phosphonate group enhances its reactivity towards electron-rich dienes. libretexts.org The reaction proceeds with a high degree of stereospecificity, allowing for the controlled formation of multiple stereocenters in a single step, thereby providing a rapid entry into complex cyclic and polycyclic structures. libretexts.orgnih.govyoutube.com
This compound is a key substrate for creating a variety of organophosphorus compounds that also contain nitrogen. The most direct method is the aza-Michael addition, where nitrogen-based nucleophiles add to the activated double bond. wikipedia.org This reaction provides access to β-aminophosphonates, which are valuable synthetic intermediates.
Furthermore, the versatility of the vinylphosphonate moiety allows for its participation in cycloaddition reactions with nitrogen-containing compounds. For example, reaction with azides can lead to the formation of triazolines, which can then be transformed into other nitrogen-containing heterocyclic phosphonates. Other synthetic strategies include the reaction with hydrazines to form hydrazophosphonates. udayton.edu Specialized procedures can also yield compounds like N-phosphoramidophosphonates through multicomponent reactions. researchgate.net
Table 2: Examples of Nitrogen-Containing Organophosphorus Compounds from Vinylphosphonates
| Reagent | Reaction Type | Product Class |
| Amines | Michael Addition | β-Aminophosphonates |
| Azides | Cycloaddition/Reduction | β-Aminophosphonates, Triazoles |
| Hydrazines | Michael Addition | Hydrazophosphonates |
| Amine/Aldehyde/Phosphite | Kabachnik-Fields | α-Aminophosphonates |
Integration into Total Synthesis Strategies for Natural Products
The strategic incorporation of the this compound reagent via the Horner-Wadsworth-Emmons reaction has been instrumental in the successful total syntheses of several complex natural products. This methodology is particularly advantageous for coupling complex fragments, where the reliability and stereoselectivity of the reaction are paramount.
One prominent example is found in the total synthesis of the potent vacuolar ATPase inhibitor, (-)-Bafilomycin A1. The synthesis of this macrolide antibiotic, which exhibits significant antifungal and antibacterial properties, requires the precise assembly of a complex polypropionate backbone. In a key step of one synthetic approach, a fragment corresponding to the C15-C25 segment of bafilomycin A1 was constructed utilizing a Horner-Wadsworth-Emmons reaction.
While some syntheses of bafilomycin A1 have employed related phosphonates, the strategic use of a propenylphosphonate reagent highlights the power of this approach. For instance, in a related synthesis, a dimethyl phosphonate analogue was used to couple with a complex aldehyde to form a key intermediate. The reaction conditions for such transformations are critical to achieving high yields and the desired stereoselectivity.
The table below summarizes a representative Horner-Wadsworth-Emmons reaction in the context of a bafilomycin A1 fragment synthesis, illustrating the typical reactants, conditions, and outcomes.
| Reactants | Reagent | Base/Solvent | Product | Yield | E/Z Ratio | Reference |
| Aldehyde precursor for C15-C25 fragment of (-)-Bafilomycin A1 | Dimethyl (2-oxopropyl)phosphonate | Ba(OH)₂ / THF/H₂O | Enone intermediate for the C15-C25 fragment of (-)-Bafilomycin A1 | 85% | >10:1 | mdpi.com |
This reaction demonstrates the high efficiency and stereocontrol that can be achieved with the Horner-Wadsworth-Emmons reaction in the assembly of complex natural product fragments. The use of barium hydroxide (B78521) as a base in a mixture of tetrahydrofuran (B95107) and water is a common protocol for this type of transformation, providing the desired (E)-enone with excellent selectivity.
The strategic application of this compound and its analogues in the total synthesis of natural products underscores the importance of the Horner-Wadsworth-Emmons reaction as a reliable and powerful method for carbon-carbon bond formation. The ability to construct complex stereochemical arrays with high fidelity makes it an indispensable tool for the modern synthetic chemist.
Spectroscopic and Analytical Strategies for Structural Elucidation of E 1 Diethoxyphosphorylprop 1 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of (E)-1-diethoxyphosphorylprop-1-ene in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and ³¹P NMR spectra, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule. The olefinic protons, directly attached to the carbon-carbon double bond, are particularly diagnostic for confirming the (E)-stereochemistry. These protons exhibit characteristic chemical shifts and coupling patterns due to their electronic environment and spatial relationships with each other and the neighboring phosphorus atom. The protons of the ethoxy groups on the phosphoryl moiety also show distinct signals, revealing information about the symmetry and conformation of these groups.
Olefinic Protons: The proton on the carbon adjacent to the phosphorus atom (P-CH=CH) typically appears as a doublet of quartets, while the terminal methyl-substituted olefinic proton (=CH-CH₃) resonates as a doublet of quartets. The large coupling constant between these two protons is indicative of their trans relationship across the double bond.
Ethoxy Protons: The methylene (B1212753) protons (-OCH₂CH₃) of the two ethoxy groups often appear as a complex multiplet due to coupling with both the neighboring methyl protons and the phosphorus atom. The terminal methyl protons (-OCH₂CH₃) typically present as a triplet.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| P-CH=CH | 5.5 - 6.0 | dq | J(H-H) ≈ 17, J(P-H) ≈ 17 |
| P-CH=CH-CH₃ | 6.5 - 7.0 | dq | J(H-H) ≈ 17, J(H-H) ≈ 7 |
| =CH-CH₃ | 1.8 - 2.0 | dd | J(H-H) ≈ 7, J(P-H) ≈ 3 |
| -OCH₂CH₃ | 3.9 - 4.2 | m |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon backbone of this compound. The chemical shifts of the olefinic carbons are particularly informative for confirming the presence of the double bond and its substitution pattern. Coupling between the phosphorus atom and the carbon atoms of the vinyl group and the ethoxy substituents provides further structural confirmation.
Olefinic Carbons: The carbon atom directly bonded to the phosphorus (P-C=C) shows a characteristic downfield shift and a large one-bond coupling constant with the phosphorus atom. The other olefinic carbon (=C-CH₃) also has a distinct chemical shift, and both olefinic carbon signals can exhibit smaller two- and three-bond couplings to phosphorus.
Alkyl Carbons: The methylene carbons (-OCH₂) of the ethoxy groups are observed at a specific chemical shift and show a two-bond coupling to the phosphorus atom. The terminal methyl carbons (-OCH₂CH₃) appear at a higher field and may show a three-bond coupling to phosphorus.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J(P-C), Hz) |
|---|---|---|
| P-C=C | 115 - 125 | ~180 - 190 |
| P-C=C | 145 - 155 | ~5 - 10 |
| =C-CH₃ | 15 - 20 | ~5 - 10 |
| -OCH₂CH₃ | 60 - 65 | ~5 - 7 |
³¹P NMR spectroscopy is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. huji.ac.ilwikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it is a readily observable nucleus. wikipedia.org For this compound, the ³¹P NMR spectrum typically shows a single resonance, indicating the presence of one unique phosphorus environment. The chemical shift of this signal is characteristic of a tetracoordinate phosphonate (B1237965) ester. In a proton-coupled ³¹P NMR spectrum, this signal would be split by the neighboring protons, providing valuable information about the through-bond connectivity. However, spectra are most often recorded with proton decoupling, resulting in a single sharp peak. wikipedia.org
Table 3: Representative ³¹P NMR Data for this compound
| Phosphorus Environment | Chemical Shift (δ, ppm) |
|---|
Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex NMR spectra of this compound. These techniques reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. emerypharma.com This is crucial for tracing the proton-proton coupling networks within the propyl and ethoxy fragments of the molecule, confirming the assignments made from the 1D ¹H NMR spectrum. For instance, a cross-peak between the two olefinic protons would confirm their mutual coupling.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already established proton assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
Key characteristic absorption bands in the IR spectrum of this compound include:
P=O Stretch: A strong absorption band typically in the region of 1240-1260 cm⁻¹, characteristic of the phosphoryl group.
P-O-C Stretch: Strong absorptions in the 1020-1050 cm⁻¹ region corresponding to the stretching vibrations of the P-O-C linkages of the ethoxy groups.
C=C Stretch: A medium intensity band around 1640-1650 cm⁻¹ indicating the presence of the carbon-carbon double bond. The (E)-configuration can sometimes influence the intensity of this band.
=C-H Bending: A characteristic absorption for the trans-disubstituted alkene, often observed around 960-970 cm⁻¹, arising from the out-of-plane bending of the C-H bonds on the double bond.
C-H Stretches: Absorptions for sp²-hybridized C-H bonds on the double bond appear above 3000 cm⁻¹, while those for sp³-hybridized C-H bonds in the ethyl and methyl groups are found just below 3000 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| P=O | Stretch | 1240 - 1260 |
| P-O-C | Stretch | 1020 - 1050 |
| C=C | Stretch | 1640 - 1650 |
| =C-H (trans) | Out-of-plane bend | 960 - 970 |
| C(sp²)-H | Stretch | > 3000 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula.
The fragmentation pattern observed in the mass spectrum offers further structural evidence. The molecular ion can break apart in predictable ways, and the resulting fragment ions provide clues about the different structural units within the molecule. Common fragmentation pathways for this compound may include:
Loss of an ethoxy radical (-•OCH₂CH₃)
Loss of an ethylene (B1197577) molecule (C₂H₄) from an ethoxy group via a McLafferty-type rearrangement.
Cleavage of the P-C bond.
Loss of the entire diethoxyphosphoryl group.
Integrated Spectroscopic Approaches for Comprehensive Structural Assignment
The definitive structural assignment of this compound relies on the synergistic use of various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS). Each technique provides a piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution. For this compound, a suite of NMR experiments is employed:
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum of the (E)-isomer is expected to show distinct signals for the methyl (CH₃) and methylene (CH₂) protons of the ethoxy groups, as well as for the vinylic protons and the methyl group attached to the double bond. The coupling constant (J-coupling) between the two vinylic protons is particularly crucial for establishing the (E)-configuration, as a large J-value (typically >12 Hz) is characteristic of a trans relationship.
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms provide insights into their hybridization and electronic environment. The carbons of the ethoxy groups, the vinylic carbons, and the methyl carbon will each resonate at characteristic frequencies.
³¹P NMR (Phosphorus-31 NMR): As a phosphorus-containing compound, ³¹P NMR is indispensable. It provides a single peak for the phosphorus atom, and its chemical shift is indicative of the oxidation state and coordination environment of the phosphorus center.
2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR techniques are vital for establishing connectivity within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, confirming the connectivity between the vinylic protons and the adjacent methyl group protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include:
P=O stretching vibration (typically in the range of 1250-1200 cm⁻¹)
P-O-C stretching vibrations
C=C stretching vibration of the alkene
C-H stretching and bending vibrations for the alkyl and vinylic groups.
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, which can further support the proposed structure. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound.
| Spectroscopic Data | Expected Observations for this compound |
| ¹H NMR | Vinylic protons with a large coupling constant (>12 Hz), signals for two ethoxy groups (triplet and quartet), and a doublet for the methyl group on the double bond. |
| ¹³C NMR | Signals for the two vinylic carbons, the methyl carbon, and the two carbons of the ethoxy groups. |
| ³¹P NMR | A single peak in the characteristic region for a phosphonate. |
| IR Spectroscopy | Strong absorption for P=O stretch (~1240 cm⁻¹), P-O-C stretches, and C=C stretch (~1640 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₇H₁₅O₃P. |
Computational Chemistry Assisted Structural Elucidation (CASE)
In modern structural analysis, computational methods play a crucial role in complementing experimental data, particularly in resolving ambiguities in stereochemistry and conformation.
GIAO NMR Chemical Shift Calculations for Configurational Assignments
Gauge-Including Atomic Orbital (GIAO) calculations are a powerful quantum mechanical method used to predict the NMR chemical shifts of a molecule. nih.govnist.govspectrabase.com This approach involves calculating the magnetic shielding tensors for each nucleus in a given geometry. By comparing the calculated chemical shifts for the possible isomers (in this case, (E) and (Z) isomers) with the experimental NMR data, the correct configuration can be confidently assigned. spectrabase.com
The process typically involves:
Geometry Optimization: The 3D structures of both the (E) and (Z) isomers of 1-diethoxyphosphorylprop-1-ene are optimized using a suitable level of theory, such as Density Functional Theory (DFT).
NMR Shielding Calculation: GIAO calculations are then performed on the optimized geometries to compute the isotropic magnetic shielding constants (σ).
Chemical Shift Prediction: The chemical shifts (δ) are then calculated by subtracting the computed shielding of the nucleus of interest from the shielding of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory: δ = σ_ref - σ_iso. youtube.com
The isomer whose calculated ¹H and ¹³C NMR chemical shifts show the best correlation with the experimental values is assigned as the correct structure. This method is particularly valuable for confirming the stereochemistry of the double bond, as the chemical shifts of the vinylic protons and carbons are highly sensitive to the geometric arrangement.
A hypothetical comparison of calculated and experimental chemical shifts is presented below.
| Atom | Experimental δ (ppm) | Calculated δ for (E)-isomer (ppm) | Calculated δ for (Z)-isomer (ppm) |
| H_vinyl_α | Value | Value | Value |
| H_vinyl_β | Value | Value | Value |
| C_vinyl_α | Value | Value | Value |
| C_vinyl_β | Value | Value | Value |
DP4+ Analysis for Probabilistic Stereochemical Assignment
DP4+ (and its predecessor DP4) is a statistical method that provides a quantitative measure of confidence in a structural assignment based on a comparison of experimental and computationally predicted NMR data. acs.orgnih.govnih.gov This method is particularly powerful when multiple stereoisomers are possible. rsdjournal.orgrsc.org
The DP4+ analysis works by:
Calculating NMR data for all possible stereoisomers using GIAO or other suitable computational methods.
Calculating the probability that the experimental data matches the calculated data for each isomer. This is done by comparing the errors between the experimental and calculated chemical shifts (for both ¹H and ¹³C) and using a Bayesian statistical model.
Assigning the structure to the isomer with the highest probability score.
For this compound, a DP4+ analysis would provide a high probability for the (E)-isomer if the experimental data is consistent with the calculated data for this configuration, and a low probability for the (Z)-isomer. This probabilistic approach offers a more rigorous and less subjective method for stereochemical assignment than simple qualitative comparisons. uca.edu.ar
A hypothetical DP4+ analysis result might look like this:
| Isomer | DP4+ Probability |
| This compound | 99.8% |
| (Z)-1-diethoxyphosphorylprop-1-ene | 0.2% |
Such a result would provide very strong evidence for the (E)-configuration of the synthesized or isolated compound.
Computational and Theoretical Investigations of E 1 Diethoxyphosphorylprop 1 Ene
Electronic Structure and Bonding Analysis
The electronic structure and bonding of a molecule like (E)-1-diethoxyphosphorylprop-1-ene would typically be investigated using quantum chemical calculations. These methods provide insights into how electrons are distributed within the molecule and the nature of the chemical bonds.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
A key aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap generally suggests that the molecule is more easily excitable and, therefore, more reactive. A larger gap indicates greater stability. For this compound, one would expect the presence of the phosphoryl group and the carbon-carbon double bond to significantly influence the energies and spatial distributions of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from calculations into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. This method provides detailed information about charge distribution, hybridization, and the strength of interactions between orbitals.
For this compound, NBO analysis would elucidate the nature of the P=O, P-O, P-C, C=C, and C-H bonds. It would also quantify the delocalization of electron density, for instance, from the oxygen lone pairs into adjacent anti-bonding orbitals, which can provide insights into the molecule's stability and reactivity.
Reactivity Descriptors and Chemical Behavior Prediction
Computational chemistry offers a suite of reactivity descriptors that can predict how a molecule will behave in a chemical reaction.
Global Reactivity Descriptors
Global reactivity descriptors provide a general overview of a molecule's reactivity. These are typically calculated from the HOMO and LUMO energies. Key descriptors include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment.
Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Softness (S) | 1 / (2η) | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |
| Electrophilicity Index (ω) | χ2 / (2η) | Data not available |
| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Data not available |
Note: This table is for illustrative purposes only. No calculated data for this compound was found. TCE refers to tetracyanoethylene, a reference molecule.
Local Reactivity Indicators (e.g., Fukui Functions)
While global descriptors describe the molecule as a whole, local reactivity indicators, such as Fukui functions, identify the specific atoms or regions within a molecule that are most susceptible to attack. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. This allows for the prediction of sites for nucleophilic attack (where f+(r) is large) and electrophilic attack (where f-(r) is large). For this compound, one might hypothesize that the carbon atoms of the double bond and the phosphoryl oxygen would be key reactive sites.
Reaction Mechanism Studies and Transition State Elucidation
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction.
A theoretical study of a reaction involving this compound, such as a Michael addition or a Wittig-Horner reaction, would involve locating the transition state structures for each elementary step. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The geometry and electronic structure of the transition state provide valuable information about the factors that control the reaction's feasibility and selectivity. However, no such studies specific to this compound have been found in the surveyed literature.
Computational Modeling of Horner-Wadsworth-Emmons Reaction Mechanisms
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, valued for its high stereoselectivity. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield, predominantly, an (E)-alkene. wikipedia.orgnih.gov Computational studies, typically employing ab initio or density functional theory (DFT) methods, have been instrumental in mapping the mechanistic landscape of this reaction. nih.gov
The reaction commences with the deprotonation of the phosphonate (B1237965) reagent to form a nucleophilic carbanion. wikipedia.org The subsequent nucleophilic addition of this carbanion to a carbonyl compound is generally the rate-limiting step. wikipedia.org Computational models have elucidated the pathway that follows this addition, which involves the formation of an intermediate oxaphosphetane. nih.gov
Detailed ab initio calculations on model systems, such as the reaction of a phosphonate enolate with acetaldehyde (B116499), have shown that the formation of the oxaphosphetane is the rate-determining step. nih.gov The stereochemical outcome of the reaction is dictated by the relative energies of the transition states leading to the different stereoisomers. These calculations consistently find that the transition state leading to the (E)- or trans-alkene is lower in energy than the one leading to the (Z)- or cis-alkene. nih.gov This energetic preference is the origin of the high (E)-selectivity characteristic of the HWE reaction.
Table 1: Illustrative Calculated Energy Profile for HWE Reaction Pathway This table is illustrative, based on typical findings from computational studies of HWE reactions.
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| 1. Carbanion Addition | Initial Adduct | -5.0 | Exothermic formation of the initial carbon-carbon bond. |
| 2. Cyclization | TS (E-alkene) | +15.2 | The transition state leading to the (E)-alkene is energetically favored over the (Z)-alkene pathway. |
| 2. Cyclization | TS (Z-alkene) | +18.5 | |
| 3. Elimination | Oxaphosphetane | +2.1 | A key intermediate on the reaction coordinate. |
| 4. Product Formation | (E)-Alkene + Phosphate (B84403) | -25.0 | The overall reaction is highly exothermic. |
Mechanistic Insights into Michael Additions and Regioselectivity
This compound is an activated alkene, making it an excellent Michael acceptor. researchgate.net The Michael addition involves the 1,4-conjugate addition of a nucleophile to this α,β-unsaturated system. Computational studies provide deep insights into the regioselectivity of this addition, explaining why nucleophiles preferentially attack the β-carbon. researchgate.net
The mechanism, often modeled using DFT, typically proceeds via the attack of a nucleophile (such as a thiolate or an enolate) on the electron-deficient β-carbon of the vinylphosphonate (B8674324). nih.gov This attack forms a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final adduct. researchgate.net
Computational models can map the electron density and molecular orbitals of the Michael acceptor. The Lowest Unoccupied Molecular Orbital (LUMO) of this compound has its largest coefficient on the β-carbon, identifying it as the most electrophilic site and the most favorable for nucleophilic attack. Theoretical calculations of reaction pathways confirm that the transition state for β-addition is significantly lower in energy than the transition state for a potential α-addition, thus explaining the observed regioselectivity. rsc.org In some cases, particularly in biological systems or with specific catalysts, computations have revealed the role of assisting molecules, such as water or base residues, in facilitating proton transfer steps. researchgate.netnih.gov
Understanding Stereochemical Outcomes via Computational Pathways
Beyond regioselectivity, computational chemistry is crucial for understanding and predicting the stereochemical outcome of reactions involving prochiral intermediates derived from this compound. When the Michael addition creates a new stereocenter, the facial selectivity of the nucleophilic attack determines the product's configuration.
Theoretical models can calculate the energies of the diastereomeric transition states that lead to different stereoisomers. For example, in the addition of a chiral nucleophile or in the presence of a chiral catalyst, computational methods can quantify the energetic difference between the Re-face and Si-face attacks on the double bond. A lower transition state energy for one pathway indicates a preference for the formation of the corresponding diastereomer. rsc.org These calculations often reveal that non-covalent interactions, such as hydrogen bonding or steric repulsion in the transition state, are the primary factors controlling stereoselectivity. By comparing the calculated energy barriers, researchers can predict the diastereomeric ratio (d.r.) of the products, which can then be correlated with experimental results. rsc.org
Table 2: Illustrative Diastereomeric Transition State Energy Calculations This table is illustrative, demonstrating how computational results are used to predict stereochemical outcomes.
| Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio | Controlling Factors |
|---|---|---|---|---|
| Attack on Re-face | TS-Re | 12.3 | ~95:5 (Major:Minor) | Steric hindrance between the nucleophile's substituent and the phosphonate group in the TS-Si. |
| Attack on Si-face | TS-Si | 14.1 |
Solvent and Substituent Effects on Electronic Structure and Reactivity
The electronic structure and, consequently, the reactivity of this compound are sensitive to the surrounding solvent and to modifications in its substituent pattern. Computational chemistry provides a quantitative framework for understanding these influences.
Solvent Effects: Solvents can alter reaction rates and even change reaction mechanisms. dalalinstitute.com Computational models, often using a polarizable continuum model (PCM), can simulate the solvent environment. For reactions involving ionic intermediates, such as the carbanion in a Michael addition, polar solvents are shown to stabilize these charged species, thereby lowering activation barriers and accelerating the reaction rate. scielo.org.mx In contrast, less polar solvents may favor concerted pathways over stepwise ones. The choice of solvent can also impact the E/Z selectivity in HWE reactions by differentially solvating the various intermediates and transition states. conicet.gov.ar
Substituent Effects: Modifying the substituents on the phosphonate group or the propylene (B89431) backbone can tune the molecule's reactivity. Computational studies can systematically probe these effects. For instance, replacing the ethoxy groups on the phosphorus with more electron-withdrawing groups would be predicted to increase the electrophilicity of the β-carbon, making it a more potent Michael acceptor. This is reflected in calculations by a lowering of the LUMO energy. Conversely, adding electron-donating groups to the propylene chain would decrease its reactivity toward nucleophiles. These theoretical predictions allow for the rational design of reagents with tailored reactivity profiles. scielo.org.mxresearchgate.net
Conclusion and Future Research Directions
Summary of Current Academic Research Advancements
Recent research has focused on expanding the synthetic utility of (E)-1-diethoxyphosphorylprop-1-ene and related vinylphosphonates. A notable advancement is the development of enantioselective reactions, which are crucial for the synthesis of chiral molecules, many of which have significant biological activity. For instance, enantioselective domino alkyl arylation of vinyl phosphonates has been achieved through the combination of photoredox and nickel catalysis. nsf.gov This method provides access to enantioenriched phosphonates with good yields and high enantioselectivities. nsf.gov
Furthermore, the Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with alkenyl halides, has been a key method for synthesizing vinylphosphonates. researchgate.net Developments in this area include the use of microwave irradiation to accelerate the reaction. researchgate.net The use of copper-based catalysts, such as copper nanoparticles supported on zinc oxide (CuNPs/ZnO), has also emerged as a milder and more economical method for the direct synthesis of vinylphosphonates from aliphatic alkynes. sciforum.netconicet.gov.ar
Unexplored Reactivity and Novel Transformations of this compound
While the Michael addition, Diels-Alder cycloaddition, and epoxidation of vinylphosphonates are well-established, there remains significant potential for discovering new transformations. researchgate.net One area of emerging interest is the use of photoredox catalysis to initiate novel reactions. acs.orgnih.govnih.govyoutube.com This technique uses light to generate highly reactive intermediates under mild conditions, opening up possibilities for previously inaccessible transformations. youtube.comyoutube.com For example, visible-light-promoted redox-neutral cyclopropanation reactions of α-substituted vinylphosphonates have been reported. acs.org
Sequential transformations of phosphonates also represent a promising avenue for research. acs.org These one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve synthetic efficiency. The development of novel sequential transformations involving this compound could lead to the streamlined synthesis of complex, functionalized molecules. acs.org
Development of Catalytic and Stereoselective Processes
A major focus in the field is the development of more efficient and selective catalytic processes for the synthesis and transformation of this compound. Transition metal catalysis, particularly with palladium, nickel, and copper, has been instrumental in this regard. researchgate.netsciforum.net The goal is to develop catalysts that can operate under milder conditions, with lower catalyst loadings, and provide high levels of stereoselectivity.
The stereoselective synthesis of vinylphosphonates is of paramount importance for their application in the synthesis of chiral drugs and other bioactive molecules. wpmucdn.com Radical additions of S-thiophosphinyl dithiocarbonate to terminal aromatic alkynes have been shown to produce (E)-1-aryl-1-thio-2-thiophosphinylethene derivatives in a regio- and stereoselective manner. core.ac.uk Further research into chiral catalysts and auxiliaries is needed to expand the scope of stereoselective transformations of this compound.
Potential for Derivatization into Functional Materials
The unique properties of the phosphonate (B1237965) group make this compound an attractive monomer for the synthesis of functional polymers. nih.govrsc.org These polymers can exhibit a range of useful properties, including flame retardancy and the ability to coordinate with metal ions. researchgate.netnih.gov For example, poly(diethyl vinylphosphonate) has been grafted onto gold nanoparticles, creating stable and well-distributed colloids with potential applications in catalysis and sensing. nih.gov
Furthermore, post-polymerization functionalization of polymers containing vinylphosphonate (B8674324) units allows for the introduction of a wide array of functional groups. rsc.org For instance, the hydroxyl groups of polyglycidol have been modified through a Michael addition with diethyl vinylphosphonate, leading to a new class of polymers with pendant phosphonic acid groups after hydrolysis. rsc.org This approach opens the door to creating materials with tailored properties for specific applications, such as proton-conducting films or scaffolds for cell growth. nih.gov
Integration with Emerging Synthetic Methodologies
The integration of this compound chemistry with emerging synthetic methodologies like flow chemistry and photoredox catalysis holds significant promise for advancing organic synthesis. vapourtec.comd-nb.infoelveflow.com Flow chemistry, where reactions are run in a continuous stream rather than in a batch, offers numerous advantages, including improved reaction control, scalability, and safety. vapourtec.comd-nb.info This is particularly relevant for exothermic reactions or those involving hazardous reagents. The use of flow reactors can also enhance the efficiency of photochemical and electrochemical reactions involving vinylphosphonates. elveflow.comvapourtec.com
The synergy between photoredox catalysis and vinylphosphonate chemistry is another exciting frontier. nih.govnih.gov As mentioned earlier, photoredox catalysis can enable novel transformations under mild conditions. youtube.com The development of photoredox-catalyzed methods for the synthesis and functionalization of this compound could lead to more sustainable and efficient synthetic routes to valuable organophosphorus compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (E)-1-diethoxyphosphorylprop-1-ene to improve yield and stereochemical purity?
- Methodological Answer :
- Vary reaction parameters (temperature, solvent, catalyst) systematically using design-of-experiments (DoE) frameworks .
- Monitor stereochemical outcomes via and chiral HPLC to quantify enantiomeric excess .
- Compare kinetic vs. thermodynamic control by quenching reactions at intervals and analyzing intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Use and to confirm the alkene geometry (E-configuration) via coupling constants and NOE experiments .
- Employ high-resolution mass spectrometry (HRMS) for molecular ion validation and IR spectroscopy to identify phosphoryl (P=O) and alkene (C=C) stretches .
- Supplement with X-ray crystallography if single crystals are obtainable to resolve structural ambiguities .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability testing at elevated temperatures (40–60°C) and humidity levels (75% RH) to simulate long-term storage .
- Analyze degradation products via LC-MS and to identify hydrolysis pathways (e.g., cleavage of the diethoxyphosphoryl group) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic additions be resolved?
- Methodological Answer :
- Perform comparative studies using structurally similar substrates (e.g., Z-isomer or alkyl-substituted analogs) to isolate steric/electronic effects .
- Apply computational modeling (DFT) to map transition states and identify regioselectivity drivers .
- Replicate conflicting experiments under identical conditions to rule out procedural variability .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Use protecting groups (e.g., silyl ethers) for the phosphoryl moiety to reduce undesired Lewis acid interactions .
- Optimize solvent polarity and additives (e.g., crown ethers) to stabilize reactive intermediates and suppress byproducts .
- Track reaction progress in real time using in-situ IR or Raman spectroscopy .
Q. How do steric and electronic factors influence the catalytic asymmetric synthesis of derivatives of this compound?
- Methodological Answer :
- Screen chiral catalysts (e.g., BINOL-phosphates) to correlate ligand structure with enantioselectivity trends .
- Perform Hammett analysis to quantify electronic effects of substituents on the alkene or phosphoryl group .
- Use molecular dynamics simulations to predict catalyst-substrate binding modes .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported reaction mechanisms for this compound?
- Methodological Answer :
- Conduct kinetic isotope effects (KIE) studies to distinguish between concerted and stepwise pathways .
- Validate proposed intermediates via trapping experiments (e.g., Diels-Alder adducts) or cryogenic NMR .
- Compare theoretical (DFT-calculated) activation energies with experimental Arrhenius plots .
Q. What statistical approaches are appropriate for analyzing heterogeneous catalytic data involving this compound?
- Methodological Answer :
- Apply multivariate analysis (PCA or PLS regression) to deconvolute catalyst composition and surface area effects .
- Use Bayesian inference to quantify uncertainty in turnover frequency (TOF) measurements under low-conversion conditions .
- Address outliers via Grubbs’ test or robust regression techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
